Cyanocobalamin

概要

説明

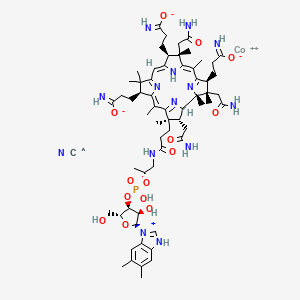

Cyanocobalamin is a synthetic form of vitamin B12, a water-soluble vitamin essential for various physiological functions. It is widely used to treat and prevent vitamin B12 deficiency, which can lead to conditions such as pernicious anemia, neurological disorders, and cardiovascular diseases . This compound is characterized by its cobalt-containing corrin ring structure, which is crucial for its biological activity .

準備方法

Synthetic Routes and Reaction Conditions: Cyanocobalamin is synthesized through the fermentation of certain bacteria, such as Pseudomonas denitrificans and Propionibacterium shermanii. The fermentation process involves the cultivation of these bacteria in a nutrient-rich medium, followed by the extraction and purification of the vitamin B12 produced . The extracted vitamin B12 is then converted to this compound by the addition of cyanide ions under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are grown in bioreactors with precise control over temperature, pH, and nutrient supply to maximize yield. After fermentation, the biomass is harvested, and the vitamin B12 is extracted using solvent extraction or ion-exchange chromatography. The extracted vitamin B12 is then purified and converted to this compound .

化学反応の分析

Types of Reactions: Cyanocobalamin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or zinc in acetic acid.

Substitution: Methyl iodide for methylation and adenosyl chloride for adenosylation.

Major Products:

- Hydroxocobalamin

- Methylcobalamin

- Adenosylcobalamin

- Cob(II)alamin

- Cob(I)alamin

科学的研究の応用

Medical Applications

Cyanocobalamin is primarily used to treat vitamin B12 deficiency, which can lead to severe health complications such as anemia and neurological disorders. Below are key medical applications:

- Treatment of Deficiency : this compound is administered to patients with pernicious anemia, malabsorption syndromes, or those who have undergone gastric surgery. It is effective in restoring normal serum vitamin B12 levels and alleviating symptoms associated with deficiency, such as fatigue and neurological issues .

- Neurological Health : Research indicates that this compound supplementation can improve neurological outcomes in older adults. A study demonstrated that intramuscular administration of 1 mg of this compound weekly for four weeks significantly improved neurological function in elderly patients with low vitamin B12 levels .

- Pediatric Use : In children, this compound is used to manage deficiency due to dietary restrictions or malabsorption. Case studies highlight its effectiveness in reversing symptoms of deficiency in pediatric populations .

Biochemical Functions

This compound serves as a cofactor in essential enzymatic reactions:

- Methylation Reactions : It plays a vital role in the conversion of homocysteine to methionine through the action of methionine synthase. This process is crucial for DNA synthesis and repair, impacting cellular metabolism .

- Energy Metabolism : As adenosylcobalamin, it facilitates the conversion of methylmalonyl-CoA to succinyl-CoA, a critical step in fatty acid metabolism and energy production .

Innovative Research Applications

Recent studies have explored novel applications of this compound beyond traditional uses:

- Drug Delivery Systems : Research has investigated using this compound as a vehicle for targeted drug delivery in cancer therapy. The photolytic properties of modified cobalamins allow for the release of chemotherapeutic agents specifically within cancerous tissues, enhancing treatment efficacy while minimizing systemic toxicity .

- Biomolecular Studies : this compound is utilized in vitro to study nucleic acid structures and interactions with proteins. Its ability to generate radicals upon photolysis makes it a valuable tool for investigating DNA damage mechanisms .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

- Case Study 1 : A 68-year-old male presented with severe vitamin B12 deficiency characterized by megaloblastic anemia. Treatment with intramuscular this compound (1000 μg daily for one week) followed by high-dose oral supplementation restored hematological parameters and alleviated neurological symptoms .

- Case Study 2 : A 40-year-old female with pancytopenia attributed to dietary habits was treated with this compound injections. After initial treatment, her hemoglobin levels improved significantly within days, demonstrating the rapid efficacy of this compound in correcting severe deficiencies .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the effectiveness of different doses of this compound in reducing methylmalonic acid (MMA) levels—a marker for vitamin B12 status:

| Dose (μg/day) | Percentage Reduction in MMA (%) | Participants Achieving Normal MMA Levels (%) |

|---|---|---|

| 2.5 | 16% | 21% |

| 100 | 23% | 38% |

| 250 | 24% | 52% |

| 500 | 33% | 62% |

| 1000 | 33% | 76% |

This data illustrates the dose-dependent relationship between this compound supplementation and improvements in biochemical markers associated with vitamin B12 status.

作用機序

Cyanocobalamin is one of several forms of vitamin B12, each with unique properties:

- Methylcobalamin: A naturally occurring form of vitamin B12 that is more bioavailable and better retained in the body compared to this compound .

- Adenosylcobalamin: Another natural form of vitamin B12 that plays a critical role in mitochondrial energy metabolism .

- Hydroxocobalamin: A form of vitamin B12 used in clinical settings for its longer half-life and higher affinity for plasma proteins .

Uniqueness of this compound: this compound is unique due to its stability and cost-effectiveness, making it the most commonly used form of vitamin B12 in supplements and fortified foods . it requires conversion to its active forms (methylcobalamin and adenosylcobalamin) within the body, which can be less efficient in some individuals .

類似化合物との比較

- Methylcobalamin

- Adenosylcobalamin

- Hydroxocobalamin

特性

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRCNWBMXRMIRW-WZHZPDAFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=N)[O-])/N7)CCC(=N)[O-])(C)CC(=O)N)/C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C]#N.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88CoN14O14P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | cyanocobalamin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanocobalamin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

> 300 °C | |

| Details | Weast, R.C. and M.J. Astle. CRC Handbook of Data on Organic Compounds. Volumes I and II. Boca Raton, FL: CRC Press Inc. 1985., p. V2 435 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1710 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES., Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 2000.Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2000 (Plus Supplements)., p. 3325 | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder | |

CAS No. |

68-19-9 | |

| Record name | Cyanocobalamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOCOBALAMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。